

Siramesine fumarate versus PB28 as a sigma-2 receptor agonist

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Compound of Interest

Compound Name: *Siramesine fumarate*

Cat. No.: *B163184*

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A Comparative Guide to **Siramesine Fumarate** and PB28 as Sigma-2 Receptor Agonists

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for elucidating biological pathways and validating therapeutic targets. The sigma-2 (σ_2) receptor, identified as transmembrane protein 97 (TMEM97), is a promising target in oncology and neurodegenerative diseases due to its high expression in proliferating cancer cells and its role in cellular processes like cholesterol homeostasis and signaling.^{[1][2]} This guide provides an objective, data-driven comparison of two widely used sigma-2 receptor agonists: **Siramesine fumarate** and PB28.

Overview

Siramesine (Lu 28-179) is a potent and highly selective sigma-2 receptor agonist.^{[3][4]} Initially developed for anxiety and depression, its potent cytotoxic effects against cancer cells have shifted its primary application to oncology research.^[4] It is often used as a benchmark full agonist for characterizing the functional activity of other sigma-2 ligands.^[5]

PB28 is a high-affinity sigma receptor ligand that acts as a sigma-2 receptor agonist and a sigma-1 receptor antagonist.^{[6][7]} This mixed activity profile distinguishes it from Siramesine. PB28 has demonstrated potent anticancer and antiviral activities, notably against SARS-CoV-2.^{[6][8]}

Quantitative Data Comparison

The following tables summarize the binding affinities, selectivity, and functional potencies of **Siramesine fumarate** and PB28 based on published experimental data.

Table 1: Receptor Binding Affinity and Selectivity

Compound	Sigma-2 (σ_2) Affinity	Sigma-1 (σ_1) Affinity	σ_1 / σ_2 Selectivity Ratio	Primary Activity Profile
Siramesine fumarate	IC50: 0.12 nM[3] [9] IC50: 0.19 nM[10]	IC50: 17 nM[3][9] [10]	~140-fold[3][9]	Potent & Selective σ_2 Agonist
PB28	Ki: 0.28 nM[8] Ki: 0.8 nM	Ki: 13 nM[8] Ki: 15.2 nM	~19 to 46-fold	σ_2 Agonist / σ_1 Antagonist[6][7]

Table 2: Functional Activity and Off-Target Effects

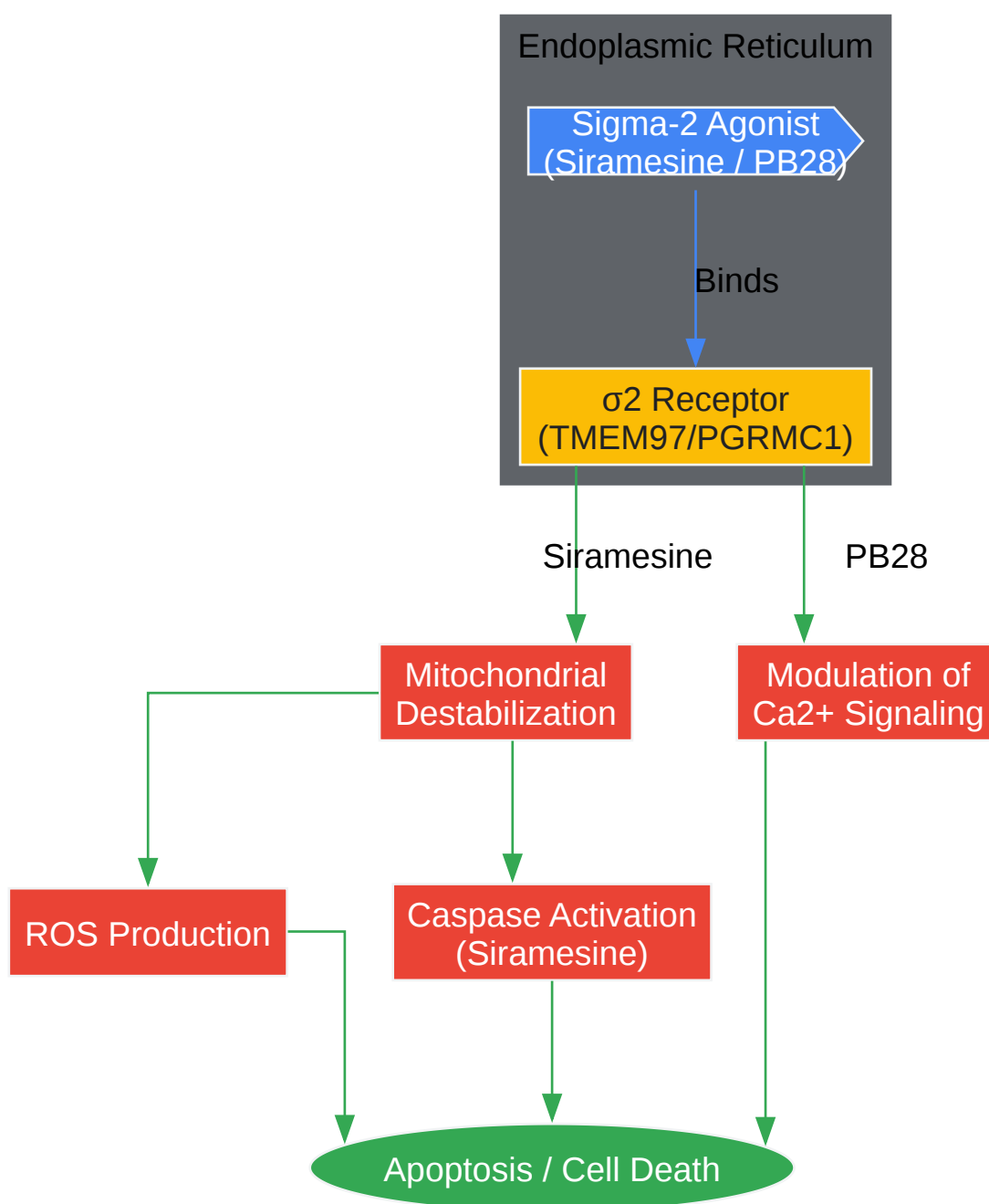
Compound	Functional Activity (Cytotoxicity)	Key Off-Target Affinities (Ki or IC50)
Siramesine fumarate	EMT-6 cells: EC50 = 5.3 μ M[5] MDA-MB-435 cells: EC50 = 9.3 μ M[5]	α_1 -adrenergic: 330 nM[3] Dopamine D2: 800 nM[3] 5-HT1A: >2000 nM[3]
PB28	MCF-7 cells: IC50 = 25 nM[8] MCF-7/adr cells: IC50 = 15 nM[8]	hERG: 1,000 nM[8]

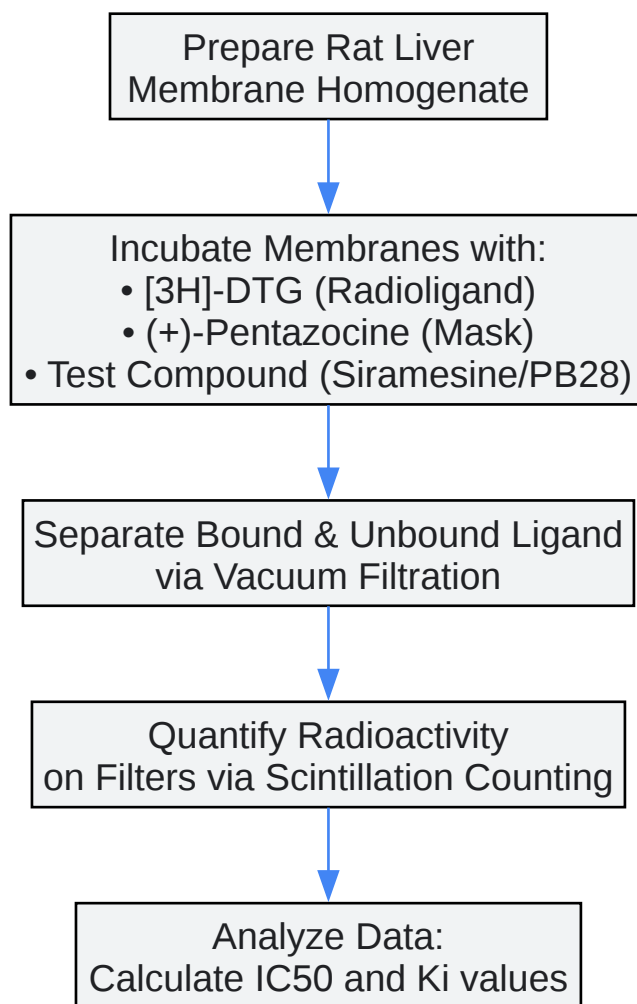
Signaling Pathways and Mechanisms of Action

While both compounds induce cell death through their interaction with the sigma-2 receptor, their downstream mechanisms show some distinctions.

Siramesine is reported to induce apoptosis primarily through the destabilization of mitochondria, leading to the loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[3][11] Some studies also point to its role as a lysosomotropic detergent, causing lysosomal leakage and oxidative stress.[10]

PB28 induces a caspase-independent apoptosis.[7][12] Its mechanism involves the modulation of intracellular calcium (Ca^{2+}) signaling by preventing Ca^{2+} release from the endoplasmic reticulum via inositol 1,4,5-trisphosphate (InsP3) receptors.[13] PB28 has also been shown to reduce the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer.[7][12]





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